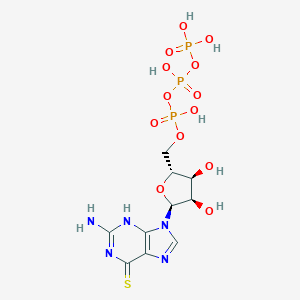

6-チオグアノシン 5'-トリリン酸

説明

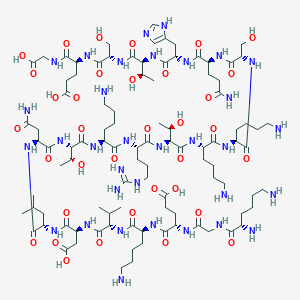

6-Thioguanosine 5'-triphosphate, also known as 6-Thioguanosine 5'-triphosphate, is a useful research compound. Its molecular formula is C10H16N5O13P3S and its molecular weight is 539.25 g/mol. The purity is usually 95%.

The exact mass of the compound 6-Thioguanosine 5'-triphosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Thionucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Thioguanosine 5'-triphosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Thioguanosine 5'-triphosphate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

がん治療

6-チオグアノシン 5'-トリリン酸は、特にチオプリンに耐性のある白血病細胞や乳がん細胞の治療に有望であることが示されている . 6-チオグアノシン一リン酸のプロドラッグは、耐性を克服するために開発されており、さまざまな細胞株において有効な抗増殖特性を示している . この化合物は、細胞内で生物活性を持つ6-チオグアノシン三リン酸に変換されるため、がんに対する新しい治療戦略の候補となる .

免疫学的障害

代謝産物である6-チオグアノシン 5'-トリリン酸は、炎症性腸疾患(IBD)の治療に使用されるチオプリン療法の薬理学において役割を果たしている . それは、小型GTPaseであるRac1の機能を阻害し、活性化されたT細胞のアポトーシスを引き起こし、T細胞と抗原提示細胞の結合に影響を与える . このメカニズムは、IBD患者において寛解を誘導および維持するチオプリンの有効性にとって重要である .

抗ウイルス研究

グアノシン三リン酸アナログである6-チオグアノシン-5'-O-トリリン酸ナトリウム塩は、ウイルス感染症の対策に可能性を秘めている . 天然ヌクレオチドとの構造的類似性により、ウイルス複製プロセスを阻害することができ、抗ウイルス研究および治療開発において貴重なツールとなっている .

DNA合成研究

DNA合成研究において、化学合成された6-チオグアノシン 5'-トリリン酸は、子牛胸腺由来のDNAポリメラーゼαの基質として使用されてきた . この応用は、DNA複製および修復メカニズムにおける化合物の役割、ならびに遺伝子工学およびバイオテクノロジーにおける潜在的な用途を理解する上で重要である<a aria-label="4: DNA合成研究において、化学合成された6-チオグアノシン 5'-トリリン酸は、子牛胸腺由来のDNAポリメラーゼαの基質として使用されてきた4" data-citationid="793441bf-62ca-2168-5318-c9b1a9091697-34" h="ID=SERP,5015.1" href="https://aacrjournals.org/cancerres/article/39/10/3955/4836

作用機序

Target of Action

The primary target of 6-Thioguanosine 5’-triphosphate is the small GTPase Rac1 . This enzyme plays a crucial role in the regulation of cell growth, cytoskeletal reorganization, and the activation of protein kinases .

Mode of Action

6-Thioguanosine 5’-triphosphate inhibits the function of Rac1 . This inhibition leads to apoptosis of activated T cells and influences the conjugation of T cells with antigen-presenting cells .

Biochemical Pathways

6-Thioguanosine 5’-triphosphate is a metabolite of thiopurines, which are used for the treatment of immunological disorders and certain cancers . Thiopurines are prodrugs that must be converted by enzymes of the purine salvage pathway to the metabolically active thioguanine nucleotides . The enzyme hypoxanthine-guanine phosphoribosyl transferase (HGPRT) catalyzes the conversion of 6-thioguanine to 6-thioguanosine monophosphate . The biologically active compounds are deoxy-thioguanosine triphosphate (TdGTP) and thioguanosine triphosphate (TGTP) .

Pharmacokinetics

The activity of the enzyme thiopurine S-methyltransferase has a major influence on the bioavailability and toxicity of thiopurines . Several thiopurine metabolites might have adverse effects in patients . Myelotoxicity can be caused by grossly elevated levels of 6-thioguanine nucleotides, and elevated levels of 6-methylmercaptopurine ribonucleotides have been associated with hepatotoxicity .

Result of Action

The result of the action of 6-Thioguanosine 5’-triphosphate is the inhibition of cell proliferation. TdGTP is incorporated into DNA, which ultimately causes DNA strand breaks due to faulty repair and perturbs RNA transcription . The inhibitory association of the TGTP ribonucleoside with the Rac1 GTPase is mostly responsible for the cytotoxic effect in T-cells .

Action Environment

The action, efficacy, and stability of 6-Thioguanosine 5’-triphosphate can be influenced by various environmental factors. For instance, resistance to thiopurines is related to the expression of the salvage pathway enzyme HGPRT . Furthermore, the induction of nodular regenerative hyperplasia of the liver during 6-thioguanine therapy might be dose-dependent or dependent on the level of 6-thioguanine nucleotides .

生化学分析

Biochemical Properties

6-Thioguanosine 5’-triphosphate plays a pivotal role in biochemical reactions. It is an analogue of GTP, and a metabolite of an immunosuppressive drug, Azathioprine . It interacts with a variety of enzymes and proteins, including GTPases such as Rac, Ras, Cdc42, and RhoA .

Cellular Effects

6-Thioguanosine 5’-triphosphate has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting activation of Rac1 and Rac2 over Cdc42 in primary human CD4+ T cells stimulated with anti-CD3 and anti-CD28 antibodies . It also reduces CD28-dependent T cell survival in vitro in isolated mouse splenocytes .

Molecular Mechanism

At the molecular level, 6-Thioguanosine 5’-triphosphate exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to the guanine nucleotide-binding site on the enzyme RNA polymerase and blocks transcription .

Dosage Effects in Animal Models

The effects of 6-Thioguanosine 5’-triphosphate vary with different dosages in animal models. At a dosage of 0.5 mg/kg, it increases survival in a mouse model of heart transplantation

Metabolic Pathways

6-Thioguanosine 5’-triphosphate is involved in several metabolic pathways. It is formed from 6-thioguanine via 6-thio-GMP and 6-thio-GDP intermediates by phosphorylation

特性

IUPAC Name |

[[(2R,3S,4R,5S)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(32)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,5-6,9,16-17H,1H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,32)/t3-,5-,6-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENYANNAQSWPLM-BDXYJKHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O13P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17670-19-8 | |

| Record name | 6-Thioguanosine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017670198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-thioguanosine 5'-triphosphate interact with its target and what are the downstream effects?

A: 6-thioguanosine 5'-triphosphate (6-T-GTP) acts as a substrate for DNA polymerases, enzymes responsible for DNA synthesis. [, ] It gets incorporated into DNA, primarily replacing deoxyguanosine triphosphate (dGTP). [, ] This incorporation can lead to several downstream effects, including:

- Inhibition of DNA Synthesis: High concentrations of 6-T-GTP can inhibit DNA synthesis by competing with natural nucleotides. []

- Misincorporation and Mutations: 6-T-GTP can be misincorporated in place of deoxyadenosine triphosphate (dATP), potentially leading to mutations. []

- Immunosuppression: 6-T-GTP has been shown to inhibit Rac1, a GTPase involved in immune cell activation, contributing to the immunosuppressive effects of 6-mercaptopurine therapy. []

Q2: How does 6-thioguanosine 5'-triphosphate affect different DNA polymerases?

A2: Research indicates varying affinities and responses to 6-T-GTP among different DNA polymerases:

- DNA Polymerase alpha: Calf thymus DNA polymerase alpha utilizes 6-T-GTP efficiently, incorporating it into DNA. []

- DNA Polymerase beta: Compared to DNA polymerase alpha, DNA polymerase beta exhibits significantly lower utilization of 6-T-GTP. []

- Terminal Deoxynucleotidyltransferase: 6-T-GTP inhibits the incorporation of all four natural deoxyribonucleotides by this enzyme, suggesting a competitive inhibition mechanism. []

Q3: How does the intracellular concentration of 6-mercaptopurine, the prodrug of 6-T-GTP, affect its metabolism and ultimately 6-T-GTP formation?

A: Studies on murine leukemia cells (WEHI-3b) reveal a complex relationship between 6-mercaptopurine (6-MP) concentration and 6-T-GTP formation. []

- Low to Moderate 6-MP Concentrations: Increasing 6-MP concentrations (10 nM to 1 μM) correlate with increased 6-thioguanosine nucleotide (6-TGN) formation, including 6-T-GTP. []

- High 6-MP Concentrations: Paradoxically, exceeding 1 μM 6-MP leads to decreased 6-TGN formation. For example, 50 μM 6-MP resulted in 5-fold lower 6-T-GTP levels compared to 1 μM 6-MP. [] This "self-limiting" phenomenon is attributed to:

Q4: Can you elaborate on the analytical techniques used to study 6-thioguanosine nucleotides like 6-T-GTP?

A4: Researchers employ a combination of techniques to isolate, identify, and quantify 6-thioguanosine nucleotides:

- Mercurial Cellulose Chromatography: This technique exploits the affinity of thiopurine nucleotides for mercury, enabling their separation from other nucleotides. [, ]

- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detectors, provides a powerful tool for separation and quantification of nucleotides, including 6-thiopurine nucleotides. [, ]

- UV Spectroscopy: 6-thioguanine-containing DNA, the product of 6-T-GTP incorporation, exhibits a characteristic UV absorption peak at 342 nm, distinct from natural DNA. [] This spectral property aids in identifying and quantifying 6-thioguanine incorporation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

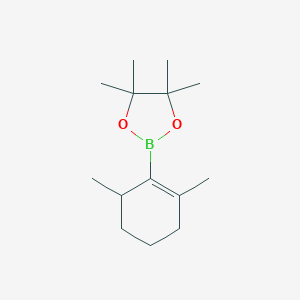

![4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane](/img/structure/B152329.png)